(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide
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Description
(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide is the orphan nuclear receptor Nur77 . Nur77 plays a crucial role in the regulation of autophagy and liver fibrosis .
Mode of Action
(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide interacts with its target, Nur77, by directly binding to it . This interaction inhibits the expression of TGF-β1-induced α-SMA and COLA1 in a Nur77-dependent manner .
Biochemical Pathways
The compound (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide affects the mTORC1 signaling pathway . By inhibiting this pathway, the compound enhances autophagic flux, which is beneficial in the treatment of hepatic fibrosis .
Result of Action
The action of (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide results in significant reduction of CCl4-mediated hepatic inflammation response and extracellular matrix (ECM) production . This slows the progression of hepatic fibrosis .
Biological Activity
(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its antiproliferative, antibacterial, and antioxidant properties.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with hydrazides. The general synthetic pathway includes:
- Formation of the Indole Derivative : Indole is reacted with an appropriate aldehyde to form an indole-based hydrazone.
- Hydrazone Formation : The indole derivative is then reacted with hexanehydrazide to produce the target compound.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.52 | Induces apoptosis and cell cycle arrest in G2/M |
MCF-7 | 0.34 | Inhibition of tubulin polymerization |
HT-29 | 0.86 | Apoptotic pathway activation |
The compound has shown significant efficacy against these cell lines, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicate that it induces apoptosis in a dose-dependent manner and disrupts normal cell cycle progression by arresting cells in the G2/M phase .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, particularly against resistant bacterial strains.
Bacterial Strain | MIC (μM) | MBC (μM) |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 37.9 | 57.8 |
Escherichia coli | 113.8 | 118.3 |
Pseudomonas aeruginosa | 248 | 372 |
These findings indicate that the compound exhibits potent antibacterial activity, particularly against MRSA, outperforming conventional antibiotics like ampicillin .
Antioxidant Activity
In addition to its antiproliferative and antibacterial effects, this compound has demonstrated antioxidant properties. The ability to scavenge free radicals contributes to its therapeutic potential in oxidative stress-related diseases.
Case Studies
A notable case study involved the evaluation of various indole derivatives, including this compound, for their multifunctional pharmacological profiles.
In vitro studies showed that compounds with similar structures exhibited growth inhibition on human cancer cell lines at submicromolar concentrations, indicating a promising avenue for further development in cancer therapy . Additionally, the antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound displayed significant activity comparable to established antioxidants.
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-3-4-9-15(19)18-17-11-12-10-16-14-8-6-5-7-13(12)14/h5-8,10-11,16H,2-4,9H2,1H3,(H,18,19)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMJOQGQLYFLE-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.